molecular formula C21H28N2O3 B7014080 N-(2-ethyloxan-4-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-(2-ethyloxan-4-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7014080
M. Wt: 356.5 g/mol
InChI Key: XFGIOHDTQISNEM-UHFFFAOYSA-N
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Description

N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spiro linkage between a chromene and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Properties

IUPAC Name

N-(2-ethyloxan-4-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-2-18-15-17(8-14-25-18)22-20(24)23-12-10-21(11-13-23)9-7-16-5-3-4-6-19(16)26-21/h3-7,9,17-18H,2,8,10-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGIOHDTQISNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)NC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Ring: This step often involves the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the chromene structure.

    Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a piperidine derivative. This step usually requires a catalyst such as a Lewis acid (e.g., BF3·Et2O) to facilitate the formation of the spiro linkage.

    Introduction of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions (e.g., using EDCI or DCC as coupling agents).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the chromene ring, potentially forming quinone derivatives.

    Reduction: Reduction reactions can target the piperidine ring, leading to the formation of secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce secondary amines.

Scientific Research Applications

N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways.

    Receptor Modulation: The compound can act as an agonist or antagonist at specific receptors, altering cellular signaling.

    Ion Channel Interaction: It may modulate ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide can be compared with other spiro compounds, such as:

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Similar in structure but lacks the ethyloxan and carboxamide groups.

    Spiro[indoline-3,4’-piperidine]: Another spiro compound with different heterocyclic components.

    Spiro[cyclohexane-1,4’-piperidine]: Features a cyclohexane ring instead of a chromene ring.

The uniqueness of N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties.

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